![molecular formula C18H17N3O2S B11168074 N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide](/img/structure/B11168074.png)
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide: is a heterocyclic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . The presence of the benzyl and ethoxybenzamide groups in this compound potentially enhances its pharmacological profile, making it a subject of interest in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the reaction of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Benzyl Group: The benzyl group is introduced through a nucleophilic substitution reaction, where a benzyl halide reacts with the thiadiazole ring.
Formation of the Ethoxybenzamide Group: The final step involves the reaction of the benzyl-substituted thiadiazole with 4-ethoxybenzoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction of the nitro group in the thiadiazole ring can lead to the formation of amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the benzyl and ethoxybenzamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Substitution: Nucleophiles such as amines and thiols are used in substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde derivatives
Reduction: Amino derivatives
Substitution: Various substituted thiadiazole derivatives
Scientific Research Applications
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential anticancer activity.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-chloroacetamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-ethylbutanamide
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetamide
Uniqueness
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide is unique due to the presence of the ethoxybenzamide group, which enhances its pharmacological properties compared to other similar compounds .
Properties
Molecular Formula |
C18H17N3O2S |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-4-ethoxybenzamide |
InChI |
InChI=1S/C18H17N3O2S/c1-2-23-15-10-8-14(9-11-15)17(22)19-18-21-20-16(24-18)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3,(H,19,21,22) |
InChI Key |
ZUBBAGXMGKSKFD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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